molecular formula C19H12F4O2S B12390672 (E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid

Cat. No.: B12390672
M. Wt: 380.4 g/mol
InChI Key: NPPDMRLSURBHGR-KPKJPENVSA-N
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Description

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethylthio group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions, starting with the appropriate aromatic precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using reagents like trifluoromethylthiolating agents (e.g., CF3SCl) in the presence of a base.

    Formation of the Ethanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and trifluoromethylthio groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-(5-Fluoro-1-(4-methylthio)benzylidene)-1H-inden-3-yl)ethanoic acid
  • **(E)-2-(5-Fluoro-1-(4-chlorobenzylidene)-1H-inden-3-yl)ethanoic acid
  • **(E)-2-(5-Fluoro-1-(4-bromobenzylidene)-1H-inden-3-yl)ethanoic acid

Uniqueness

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H12F4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(3E)-6-fluoro-3-[[4-(trifluoromethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C19H12F4O2S/c20-14-3-6-16-12(8-13(9-18(24)25)17(16)10-14)7-11-1-4-15(5-2-11)26-19(21,22)23/h1-8,10H,9H2,(H,24,25)/b12-7+

InChI Key

NPPDMRLSURBHGR-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F

Origin of Product

United States

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